4-Methoxybenzene sulphonyl chloride
Description
Contextual Significance of Arylsulfonyl Chlorides as Reactive Intermediates
Arylsulfonyl chlorides, as a class of compounds, are fundamental reactive intermediates in organic chemistry. researchgate.net Their utility lies in the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making them susceptible to nucleophilic attack. solubilityofthings.com This reactivity allows for the formation of sulfonamides, sulfonate esters, and sulfones, which are key structural motifs in a vast number of biologically active compounds and functional materials. researchgate.netorgsyn.org The general stability of arylsulfonyl chlorides under various reaction conditions, coupled with their predictable reactivity, makes them indispensable tools for synthetic chemists. acdlabs.com Most reactions involving these intermediates are multi-step processes where the arylsulfonyl chloride acts as a short-lived, high-energy species that rapidly transforms into a more stable molecule. acs.org
Historical Trajectory of Research Involving 4-Methoxybenzene Sulphonyl Chloride and its Analogues
The study of arylsulfonyl chlorides dates back to the early 20th century, with initial research focusing on their synthesis and fundamental reactivity. The preparation of benzenesulfonyl chloride, the parent compound, was well-established through methods like the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride, and the chlorosulfonation of benzene (B151609). orgsyn.org
The introduction of substituents onto the benzene ring, such as the methoxy (B1213986) group in this compound, allowed for the fine-tuning of the reagent's reactivity. Early methods for the synthesis of this compound involved the reaction of anisole (B1667542) with chlorosulfonic acid. google.com A 1948 study by Morgan and Cretcher described a process for preparing this compound from anisole and chlorosulfonic acid, achieving a 66% yield. google.com Later, more refined processes were developed, such as the reaction of anisole with sulfuric acid and phosphorus oxychloride, to improve yields and minimize the formation of isomers and sulfone byproducts. google.com
Kinetic studies in the mid-20th century began to systematically investigate the influence of substituents on the solvolysis rates of benzenesulfonyl chlorides. These studies revealed that electron-donating groups, like the methoxy group, generally decrease the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride, providing quantitative insights into the electronic effects governing their reactivity. cdnsciencepub.combeilstein-journals.org
Structural Features and their Influence on Chemical Reactivity in Research Design
The chemical behavior of this compound is intrinsically linked to its molecular structure. The key features are the benzene ring, the electron-donating methoxy group (-OCH₃) at the para position, and the highly electrophilic sulfonyl chloride group (-SO₂Cl).
The methoxy group exerts a significant electronic effect on the reactivity of the molecule. Through its electron-donating resonance effect, it increases the electron density of the benzene ring. This, in turn, influences the electrophilicity of the sulfonyl sulfur atom. Compared to unsubstituted benzenesulfonyl chloride, the electron-donating methoxy group slightly reduces the reactivity of the sulfonyl chloride towards nucleophiles. cdnsciencepub.commdpi.com This modulation of reactivity is a crucial aspect in research design, allowing for greater control and selectivity in complex synthetic sequences.
The sulfonyl chloride group itself is the primary site of reaction. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in forming sulfonamides and sulfonate esters. solubilityofthings.com
The interplay of these structural features makes this compound a versatile reagent. Its modulated reactivity, compared to more activated or deactivated analogues, allows for its use in a wide range of synthetic transformations, including the protection of functional groups and the synthesis of complex target molecules.
Interactive Data Table: Physical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₃S | nist.gov |
| Molecular Weight | 206.65 g/mol | nih.gov |
| Appearance | White to off-white crystalline solid | mdpi.com |
| Melting Point | 39-42 °C | mdpi.com |
| Boiling Point | 173 °C at 14 mmHg | mdpi.com |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=8.9 Hz, 2H), 7.02 (d, J=8.9 Hz, 2H), 3.89 (s, 3H) | orgsyn.org |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 135.2, 130.1, 114.8, 55.9 | orgsyn.org |
| IR (KBr, cm⁻¹) | 1375 (asym SO₂ stretch), 1165 (sym SO₂ stretch) | acdlabs.com |
| Mass Spectrum (m/z) | 206 (M+), 171, 107, 77 | nih.gov |
Interactive Data Table: Synthesis of Sulfonamides using this compound
This table presents examples of sulfonamide synthesis utilizing this compound with various amines, showcasing the reaction conditions and yields.
| Amine Substrate | Reaction Conditions | Product | Yield (%) | Source |
| Aniline (B41778) | Pyridine (B92270), 0-25 °C | N-phenyl-4-methoxybenzenesulfonamide | ~100 | researchgate.net |
| Ammonia | Concentrated NH₄OH, ice, then heat to 70 °C | 4-Methoxybenzenesulfonamide (B72560) | ~97 (wet) | google.com |
| Trimetazidine | Dichloromethane (B109758), Triethylamine, rt, 30 min | 1-(4-Methoxybenzenesulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | mdpi.com |
| Various Amino Acids | Na₂CO₃, water | N-(4-Methoxybenzenesulfonyl)amino acids | High | nih.gov |
Properties
Molecular Formula |
C7H8Cl2O3S |
|---|---|
Molecular Weight |
243.11 g/mol |
IUPAC Name |
anisole;sulfuryl dichloride |
InChI |
InChI=1S/C7H8O.Cl2O2S/c1-8-7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,1H3; |
InChI Key |
RRIJYVGANIXLNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1.O=S(=O)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxybenzene Sulphonyl Chloride
Established Synthetic Routes to 4-Methoxybenzene Sulphonyl Chloride
The traditional and most widely employed methods for the synthesis of this compound primarily involve the direct functionalization of methoxybenzene (anisole).
Chlorosulfonation of Methoxybenzene
The most common method for preparing this compound is the electrophilic aromatic substitution reaction of methoxybenzene (anisole) with a chlorosulfonating agent. chempedia.info Chlorosulfonic acid is a frequently used reagent for this transformation. pageplace.de The reaction proceeds via an electrophilic attack of the chlorosulfonium ion on the electron-rich aromatic ring of anisole (B1667542). The methoxy (B1213986) group is an ortho-, para-directing activator, leading to a mixture of ortho and para isomers. However, the para isomer, this compound, is typically the major product due to steric hindrance at the ortho position.
A detailed procedure involves the slow addition of anisole to an excess of chlorosulfonic acid at a controlled temperature, often between 20°C and 25°C. orgsyn.org Maintaining this temperature range is crucial to minimize the formation of byproducts, such as the corresponding diphenyl sulfone. orgsyn.org After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion before being carefully quenched by pouring it onto crushed ice. orgsyn.orggoogle.com The solid this compound that precipitates is then collected by filtration, washed with cold water, and dried. google.com
Another established protocol utilizes a mixture of 100% sulfuric acid and phosphorus oxychloride to react with anisole. google.comprepchem.com This method involves adding sulfuric acid to a mixture of anisole and phosphorus oxychloride at a low temperature (below 5°C). google.comprepchem.com The reaction mixture is then gradually heated to around 95°C and held at that temperature for a couple of hours. prepchem.com The workup procedure is similar, involving pouring the cooled reaction mixture into a mixture of ice, water, and sodium chloride to precipitate the product. google.comprepchem.com
Table 1: Comparison of Reagents and Conditions for Chlorosulfonation of Anisole
| Reagent System | Temperature Profile | Reported Yield | Reference |
| Chlorosulfonic Acid | 20-25°C | 75-77% (for benzene) | orgsyn.org |
| Sulfuric Acid & Phosphorus Oxychloride | <5°C initially, then heated to ~95°C | High | google.comprepchem.com |
Note: The yield for chlorosulfonic acid is for the analogous reaction with benzene (B151609), as a specific yield for anisole was not provided in the cited source.
Alternative Preparation Protocols
While direct chlorosulfonation remains a primary route, alternative methods for the synthesis of aryl sulfonyl chlorides, including this compound, have been developed. One such approach involves a two-step process starting from a substituted aniline (B41778). This method consists of a diazotization reaction of the aniline with sodium nitrite, followed by a chlorosulfonation reaction with an aqueous solution of thionyl chloride containing a catalyst. google.com This process has been reported to produce substituted benzene sulfonyl chlorides in yields ranging from 78% to 91%. google.com
Another alternative involves the reduction of a sulfonyl chloride to a sulfinate, which can then be reacted with cyanogen (B1215507) chloride to form a sulfonyl cyanide. orgsyn.org While this is not a direct synthesis of the sulfonyl chloride, it highlights alternative chemistries involving the sulfonyl functional group.
Innovations in Scalable and Sustainable Synthesis of this compound
Recent research has focused on developing more scalable and sustainable methods for the synthesis of sulfonyl chlorides, moving away from harsh reagents and improving atom economy.
Innovations in this area include the development of milder and more selective oxidative chlorination methods. For instance, the oxidation of thiols and disulfides to sulfonyl chlorides using a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has been reported to be a mild and efficient method. researchgate.net Another approach utilizes aqueous sodium hypochlorite (B82951) at low temperatures for the rapid oxidation of heteroaromatic thiols to their corresponding sulfonyl chlorides. researchgate.net
The use of solid-supported reagents and catalysts is also a key area of innovation for sustainable synthesis. These methods can simplify product purification and minimize waste. While specific examples for this compound are not detailed in the provided search results, the general trend in organic synthesis is to explore such heterogeneous catalytic systems.
Furthermore, efforts to replace highly reactive and difficult-to-handle reagents like sulfonyl chlorides have led to the development of sulfonyl chloride mimics. Pentafluorophenyl sulfonate esters have been proposed as one such alternative. chemistryviews.org A novel synthesis of these esters from aryl boronic acids using a palladium catalyst and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO2 source has been developed. chemistryviews.org This highlights a move towards more stable and readily prepared reagents for sulfonylation reactions.
Elucidation of Chemical Reactivity and Transformation Pathways of 4 Methoxybenzene Sulphonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
4-Methoxybenzene sulphonyl chloride, also known as p-anisylsulfonyl chloride, is a versatile reagent in organic synthesis, primarily undergoing nucleophilic substitution reactions at the sulfonyl group. The electron-donating methoxy (B1213986) group at the para position influences the reactivity of the sulfonyl chloride, making it a valuable tool for the introduction of the 4-methoxybenzenesulfonyl (or "mosyl") group into various molecules. This section explores the key transformation pathways involving nucleophilic attack on the sulfur atom of the sulfonyl chloride.
Formation of Sulfonamides via Amine Reactivity
The reaction of this compound with primary and secondary amines is a cornerstone of its chemical utility, leading to the formation of sulfonamides. researchgate.net This reaction, often referred to as sulfonylation, is a highly efficient process for creating a stable S-N bond. jsynthchem.com
Role of Steric and Electronic Effects in Amine Sulfonylation
The rate and success of sulfonamide formation are influenced by both steric and electronic factors of the reacting amine.
Electronic Effects: The nucleophilicity of the amine is a key determinant. Electron-donating groups on the amine enhance its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. For instance, aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. However, the nature of substituents on the aromatic ring can further modulate this reactivity. rsc.orgresearchgate.net
Steric Effects: Increased steric hindrance around the nitrogen atom of the amine can impede the approach of the bulky sulfonyl chloride, thereby slowing down the reaction rate. nih.gov Primary amines are generally more reactive than secondary amines, in part due to less steric crowding. rsc.orgcbijournal.com Highly hindered secondary amines may react very slowly or not at all under standard conditions.
Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that electron-withdrawing substituents on the aromatic ring of the sulfonyl chloride increase the reaction rate, while electron-donating substituents decrease it. nih.gov This is because electron-withdrawing groups make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. The methoxy group in this compound is electron-donating, which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.
Solvent and Catalyst Effects on Sulfonamide Formation
The conditions under which sulfonylation is performed can significantly impact the reaction's efficiency and yield.
Solvents: The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) or in the presence of a base to neutralize the HCl byproduct. mdpi.com The use of aqueous media, often with a base like sodium hydroxide, is also common and can be an effective and environmentally friendly approach. nih.goviupac.org
Catalysts and Bases: A base is almost always used to scavenge the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation. rsc.org Common bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide. cbijournal.commdpi.com Pyridine can also act as a nucleophilic catalyst. Some methods have been developed that proceed without a base or catalyst, particularly under microwave irradiation, which can activate the sulfonyl chloride. rsc.org Research has also explored the use of various catalysts, such as copper-based systems, to facilitate sulfonamide synthesis under mild conditions. jsynthchem.com The synthesis of certain sulfonamides has been achieved using N-silylamines, which react with sulfonyl chlorides to produce the desired product and a volatile silyl (B83357) chloride byproduct. nih.gov
Derivatization of Hydroxyl Compounds: Synthesis of Sulfonate Esters
This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. This reaction is a crucial method for converting a hydroxyl group, which is a poor leaving group, into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.org
The general reaction is as follows:
CH₃OC₆H₄SO₂Cl + ROH → CH₃OC₆H₄SO₂OR + HCl
The formation of sulfonate esters is a widely used strategy in organic synthesis. researchgate.net The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl produced. The resulting sulfonate esters, such as mosylates, are valuable intermediates. libretexts.org The esterification of sulfonyl chlorides is a common method for their preparation, although it can have drawbacks related to the stability of the sulfonyl chloride. nih.gov
| Hydroxyl Compound | Reagent | Product |
| Alcohol (ROH) | This compound | 4-Methoxybenzenesulfonate ester (CH₃OC₆H₄SO₂OR) |
| Phenol (ArOH) | This compound | 4-Methoxybenzenesulfonate ester (CH₃OC₆H₄SO₂OAr) |
Reactions with Other Heteroatom Nucleophiles
Beyond amines and hydroxyl compounds, this compound can react with other heteroatom nucleophiles. The general principle remains the same: nucleophilic attack at the sulfonyl sulfur leads to the displacement of the chloride.
For example, reactions with thiols (RSH) in the presence of a base can yield thiosulfonates (CH₃OC₆H₄SO₂SR). While less common than sulfonamide or sulfonate ester formation, these reactions expand the synthetic utility of this compound.
The reactivity of various nucleophiles towards sulfonyl chlorides generally follows their nucleophilicity, although steric factors can also play a significant role. The reaction mechanism for nucleophilic substitution at the sulfonyl sulfur is often debated and can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a hypervalent sulfur intermediate, depending on the nucleophile and reaction conditions. mdpi.commdpi.comnih.gov
Radical and Photoredox-Catalyzed Transformations Involving this compound
The generation of sulfonyl radicals from sulfonyl chlorides using visible-light photoredox catalysis has become a powerful tool in modern organic synthesis. researchgate.net This strategy allows for the formation of C-S bonds under mild, redox-neutral conditions, offering a versatile alternative to traditional methods. researchgate.net this compound serves as a valuable precursor in these transformations, where a photocatalyst, upon excitation by visible light, can induce the homolytic cleavage of the S-Cl bond to generate a 4-methoxyphenylsulfonyl radical.
A primary application of sulfonyl radicals generated from precursors like this compound is the synthesis of sulfones. nih.gov Photoredox-catalyzed strategies enable the direct cross-coupling of sulfonyl chlorides with various radical precursors. nih.gov One prominent pathway involves a visible-light-mediated atom transfer radical addition (ATRA)-like process. organic-chemistry.org In this mechanism, the photogenerated 4-methoxyphenylsulfonyl radical adds to an alkene, such as a styrene (B11656) derivative. This addition generates a carbon-centered radical, which can then be trapped or participate in further reactions to yield the final sulfone product. organic-chemistry.org
Another powerful approach is the photoredox-catalyzed radical-radical cross-coupling. For instance, the coupling of sulfonyl chlorides with trifluoroborate salts has been demonstrated. nih.gov In a typical system, a photocatalyst like Ir(ppy)₃ facilitates the generation of both a sulfonyl radical from this compound and an alkyl or vinyl radical from a corresponding trifluoroborate salt. These two radical species then couple to form the desired sulfone. This method is notable for its broad substrate scope, allowing for the synthesis of allyl, benzyl, vinyl, and aryl sulfones. nih.gov
Table 1: Examples of Photoredox-Catalyzed Sulfone Formation
| Sulfonyl Precursor | Coupling Partner | Photocatalyst | Reaction Type | Product Class |
|---|---|---|---|---|
| This compound | Styrenes | fac-[Ir(ppy)₃] | ATRA-like | β-Hydroxysulfones |
| This compound | Potassium Alkyltrifluoroborates | fac-[Ir(ppy)₃] | Radical-Radical Cross-Coupling | Alkyl Aryl Sulfones |
| This compound | Potassium Vinyltrifluoroborates | fac-[Ir(ppy)₃] | Radical-Radical Cross-Coupling | Vinyl Aryl Sulfones |
The utility of this compound in photoredox catalysis extends beyond simple sulfone formation to intricate radical reaction cascades. These cascades allow for the rapid construction of complex molecular architectures from simple starting materials. Research has shown that sulfonyl radicals can initiate sequences involving cyclization and further functionalization.
For example, a visible-light-triggered cascade sulfonylation and cyclization of N-alkylacryloyl-1H-indole-3-carboxamides with sulfonyl chlorides provides access to structurally diverse sulfonyl-substituted Indolo-pyridones. researchgate.net Similarly, a photoredox-catalyzed cascade involving N-propargylindoles and sulfonyl chlorides has been used to synthesize 2-sulfonated 9H-pyrrolo[1,2-a]indoles. researchgate.net In these processes, the initial addition of the 4-methoxyphenylsulfonyl radical to an unsaturated system triggers an intramolecular cyclization, followed by subsequent steps to yield the final heterocyclic product.
Another novel transformation is the photoredox-catalyzed radical fluorosulfonylation of allyl sulfones, which provides a direct, one-step route to allyl sulfonyl fluorides, compounds that traditionally require multi-step synthesis. rsc.org While this specific reaction transforms an existing sulfone, the underlying principles of generating sulfonyl radicals highlight the potential for developing analogous fluorosulfonylation reactions starting from sulfonyl chlorides.
Electrophilic Aromatic Substitution Reactions Mediated by this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.orgmasterorganicchemistry.com In the context of this compound, the compound itself can act as a potent sulfonylating agent in Friedel-Crafts type reactions.
Friedel-Crafts sulfonylation is a classic method for forming aryl sulfones, involving the reaction of an arenesulfonyl chloride with another aromatic compound in the presence of a catalyst. researchgate.nethcmuaf.edu.vn In this reaction, this compound serves as the electrophile source. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a strong Brønsted acid. researchgate.net The catalyst activates the sulfonyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic substrate. youtube.com
The reaction proceeds via the generation of a sulfonylium cation or a highly polarized sulfonyl chloride-catalyst complex, which is then attacked by the nucleophilic arene. youtube.com This attack forms a resonance-stabilized carbocation intermediate (a σ-complex), which subsequently loses a proton to restore aromaticity and yield the diaryl sulfone product. libretexts.org
Modern advancements have focused on developing more environmentally friendly and reusable catalysts. Solid acids, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite) and zeolites (e.g., zeolite beta), have proven to be highly effective and reusable catalysts for this transformation. researchgate.netrsc.org These solid acids possess a combination of Brønsted and Lewis acidic sites that contribute to their catalytic activity. researchgate.net The use of such catalysts simplifies product purification and reduces corrosive waste associated with traditional Lewis acids. researchgate.netrsc.org
Table 2: Catalysts for Friedel-Crafts Sulfonylation
| Catalyst Type | Example | Key Advantage |
|---|---|---|
| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity |
| Solid Acid (Clay) | Fe³⁺-montmorillonite | Reusable, mild conditions |
| Solid Acid (Zeolite) | Zeolite Beta, Zeolite Y | Shape selectivity, reusability |
| Immobilized Ionic Liquid | Fe₃O₄@O₂Si[PrMIM]Cl·AlCl₃ | Magnetic recovery, high yield |
Metal-Catalyzed and Metal-Free Approaches in this compound Chemistry
Beyond classical Friedel-Crafts conditions, the reactivity of this compound can be harnessed through various modern catalytic systems, including those based on transition metals.
Transition metal catalysis offers unique pathways for reactions involving sulfonyl chlorides. A significant area of development is the merger of photoredox catalysis with transition metal catalysis, often referred to as dual catalysis. For example, photoredox/nickel dual catalysis has emerged as a powerful platform for cross-coupling reactions. acs.org In a hypothetical dual catalytic cycle involving this compound, a photocatalyst could generate the 4-methoxyphenylsulfonyl radical, which is then captured by a low-valent nickel complex. This organometallic intermediate could then participate in cross-coupling reactions with various partners, overcoming limitations of traditional methods. acs.org
Furthermore, solid-supported metal catalysts are crucial for efficient sulfonylation reactions under Friedel-Crafts conditions. As mentioned previously, Fe³⁺-exchanged montmorillonite clay is an effective catalyst for the sulfonylation of arenes with arenesulfonyl chlorides. researchgate.netrsc.org The iron centers act as Lewis acidic sites, activating the sulfonyl chloride for electrophilic attack. researchgate.net Recent research has also explored the use of chloroaluminate ionic liquids immobilized on magnetic nanoparticles (Fe₃O₄) as catalysts, demonstrating high efficiency and allowing for easy catalyst recovery using an external magnet. hcmuaf.edu.vn These approaches highlight the ongoing effort to develop robust and sustainable metal-catalyzed methods for sulfone synthesis.
Development of Organocatalytic and Metal-Free Methodologies
The quest for milder and more sustainable synthetic protocols has spurred the development of organocatalytic and metal-free methodologies for the transformation of this compound. These approaches circumvent the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. Research in this area has largely focused on the activation of the sulfonyl chloride by small organic molecules, facilitating its reaction with a variety of nucleophiles to form sulfonamides and sulfonate esters.
A prominent strategy in this domain involves the use of nucleophilic pyridine-type catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP). These organocatalysts have proven effective in accelerating the sulfonylation of weakly nucleophilic substrates, including alcohols and amines, which otherwise react sluggishly with this compound.
The catalytic cycle is initiated by the nucleophilic attack of the organocatalyst on the sulfur atom of this compound. This step results in the displacement of the chloride ion and the formation of a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, rendering it more susceptible to attack by nucleophiles. The subsequent reaction with an alcohol or amine proceeds efficiently to yield the corresponding sulfonate ester or sulfonamide, respectively, along with the regeneration of the organocatalyst. This catalytic pathway avoids the harsh conditions and strong bases often required in traditional sulfonylation methods.
Detailed research has demonstrated the efficacy of this approach. For instance, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide has been achieved through the condensation of 4-aminoacetophenone with this compound researchgate.net. While the original report does not specify an organocatalyst, the principles of DMAP catalysis are directly applicable to enhance such transformations. Studies on other sulfonyl chlorides have shown that DMAP can dramatically improve reaction efficiency, particularly for amines that are poor nucleophiles nih.gov. The stabilization of the reactive intermediate by the para-dimethylamino group is a key factor in the catalytic efficacy of DMAP nih.gov.
The scope of these organocatalytic methods extends to a variety of substrates. The following table summarizes representative findings in the organocatalytic sulfonylation using aryl sulfonyl chlorides, including examples directly involving or analogous to this compound.
| Substrate (Nucleophile) | Sulfonyl Chloride | Organocatalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Aminoacetophenone | This compound | Pyridine (as base) | - | Room Temp. | N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide | - | researchgate.net |
| Primary Amines | o-Nitrobenzenesulfonyl chloride | DMAP | DMF | Room Temp., 2h | o-Nitrophenylsulfonamides | High | nih.gov |
| Phenol | Aromatic sulfonyl chlorides | Pyridine bases | Nitrobenzene | - | Aryl sulfonate esters | - | osti.gov |
| Benzylamine | p-Toluenesulfonyl chloride | PPh₃ / Et₃N | CH₂Cl₂ | 0 °C to RT, 1h | N-Benzyl-4-methylbenzenesulfinamide | 62 | nih.gov |
| Alcohols | Sulfonyl chlorides | Et₃N / RNMe₂ | - | 0-5 °C, 1h | Sulfonate esters | Efficient | JP3445515B2 |
These metal-free approaches offer a practical and environmentally benign alternative for the synthesis of sulfonate esters and sulfonamides from this compound, with the potential for broad applicability in organic synthesis.
Applications of 4 Methoxybenzene Sulphonyl Chloride As a Versatile Synthetic Reagent
Construction of Complex Organic Architectures
4-Methoxybenzene sulphonyl chloride serves as a key building block in the synthesis of intricate organic molecules, particularly in the formation of heterocyclic frameworks. Its ability to introduce the 4-methoxybenzenesulfonyl group facilitates a variety of cyclization strategies, leading to the assembly of both nitrogen- and sulfur-containing ring systems.
Synthesis of Nitrogen-Containing Heterocyclic Systems
The reactivity of the sulfonyl chloride moiety towards nucleophiles, especially amines, provides a direct pathway to sulfonamides, which are stable and versatile intermediates for the construction of nitrogen-containing heterocycles. The 4-methoxybenzenesulfonyl group, often abbreviated as "Mbs," can influence the reactivity and stereoselectivity of subsequent cyclization reactions.
One significant application is in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides . These six-membered saturated heterocycles, incorporating a sulfonamide within the ring, can be prepared through multi-component reactions. For instance, the reaction of β-aminoethane sulfonamides with a methylene (B1212753) donor can lead to the formation of the 1,2,4-thiadiazinane 1,1-dioxide ring system. The initial β-aminoethane sulfonamides can be synthesized from precursors that would involve the use of this compound.
Furthermore, this compound is instrumental in the synthesis of fused heterocyclic systems such as 1,2,4-benzothiadiazine 1,1-dioxides . These structures are often prepared by the cyclization of 2-aminobenzensulfonamide derivatives. The synthesis of the necessary sulfonamide precursors can be achieved by reacting appropriately substituted anilines with this compound. Subsequent reaction with a one-carbon unit, such as formic acid, can then effect the ring closure to the benzothiadiazine dioxide scaffold researchgate.net.
Another important class of nitrogen-containing heterocycles, triazoles , can be accessed using a derivative of this compound. 4-Methoxybenzenesulfonyl azide (B81097), which can be prepared from the corresponding sulfonyl chloride, is a key reagent in the [3+2] cycloaddition reaction with alkynes to form 1,2,3-triazoles. This "click chemistry" approach is widely used for its high efficiency and functional group tolerance mdpi.comgoogle.com.
| Heterocyclic System | Synthetic Precursor/Method | Role of this compound |
| 1,2,4-Thiadiazinane 1,1-dioxides | β-Aminoethane sulfonamides | Precursor for the sulfonamide functionality |
| 1,2,4-Benzothiadiazine 1,1-dioxides | 2-Aminobenzensulfonamide derivatives | Introduction of the sulfonyl group for subsequent cyclization |
| 1,2,3-Triazoles | 4-Methoxybenzenesulfonyl azide | Precursor to the azide for [3+2] cycloaddition |
Assembly of Diverse Sulfur-Containing Organic Frameworks
Beyond nitrogen-containing heterocycles, this compound is a valuable tool for constructing a variety of sulfur-containing organic frameworks. The sulfonyl group can be incorporated into molecules that are then subjected to cyclization reactions to form rings where sulfur is the primary heteroatom.
A prominent example is the synthesis of cyclic sulfones (sultones and sultams) . While direct examples specifying this compound are not always explicit in the literature, the general synthetic routes are well-established and applicable. For instance, the synthesis of cyclic sulfones can be achieved through the ring-closing metathesis (RCM) of acyclic diene sulfones. The required acyclic sulfone precursors can be readily prepared by the reaction of an appropriate di-alcohol with this compound to form a disulfonate, followed by displacement with a sulfur nucleophile, or by direct alkylation of a sulfide (B99878) which is then oxidized to the sulfone.
Another approach involves the intramolecular cyclization of sulfonyl-containing substrates. For example, the reaction of this compound with a molecule containing both a nucleophilic site and a reactive site for cyclization can lead to the formation of sulfur-containing rings. These reactions often proceed via the formation of a sulfonamide or sulfonate ester, which then undergoes an intramolecular carbon-carbon or carbon-heteroatom bond formation.
The synthesis of thiophenes and thiopyrans , five- and six-membered sulfur-containing heterocycles respectively, can also be envisioned using strategies that employ this compound. For example, the Paal-Knorr synthesis for thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. While not a direct use, derivatives of this compound could be employed to generate specific substrates for such reactions. More directly, cycloaddition reactions involving dienophiles or dienes containing the 4-methoxybenzenesulfonyl group can lead to the formation of thiopyran derivatives nih.gov.
| Sulfur-Containing Framework | General Synthetic Strategy | Implied Role of this compound |
| Cyclic Sulfones (Sultones/Sultams) | Ring-Closing Metathesis of acyclic sulfones | Precursor for the synthesis of the acyclic sulfone starting material |
| Thiophenes | Paal-Knorr synthesis and related methods | Generation of functionalized substrates for cyclization |
| Thiopyrans | [4+2] Cycloaddition reactions | Incorporation into diene or dienophile components |
Strategic Use as a Protecting Group for Nitrogen Functionalities in Multi-step Synthesis
In the intricate art of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. This compound is widely employed as a robust protecting group for primary and secondary amines. The resulting 4-methoxybenzenesulfonamide (B72560) (Mbs-amide) is stable to a wide range of reaction conditions, including strongly basic and acidic environments, as well as various oxidizing and reducing agents.
The electron-donating methoxy (B1213986) group on the benzene (B151609) ring makes the Mbs group more readily cleavable under specific reductive conditions compared to the unsubstituted benzenesulfonyl (Bs) or the electron-withdrawing p-toluenesulfonyl (Ts) groups. This tunable reactivity allows for orthogonal protection strategies in the synthesis of complex molecules bearing multiple amine functionalities.
The protection of an amine with this compound is typically achieved by reacting the amine with the sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758).
Deprotection Conditions for Mbs-Protected Amines:
| Reagent/Condition | Description |
| Sodium in liquid ammonia | A classic and effective method for cleaving sulfonamides. |
| Sodium amalgam | A milder alternative to dissolving metal reductions. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | A useful reducing agent for sulfonamide cleavage. |
| Samarium(II) iodide | A powerful single-electron transfer reagent for deprotection. |
The strategic use of the Mbs group allows for the temporary masking of an amine's nucleophilicity and basicity, preventing it from participating in undesired side reactions while other parts of the molecule are being modified. Its reliable removal at a later stage makes it an invaluable tool for synthetic chemists.
Role in Derivatization for Advanced Analytical Chemistry Research
Beyond its role in synthesis, this compound plays a crucial part in modern analytical chemistry, particularly in the field of chromatography and mass spectrometry. Its ability to react with specific functional groups makes it an excellent derivatizing agent to enhance the analytical performance for certain analytes.
Enhancement of Spectroscopic Detection in Chromatography (e.g., LC-MS/MS)
In liquid chromatography-mass spectrometry (LC-MS/MS), the sensitivity of detection is highly dependent on the ionization efficiency of the analyte. Many compounds, particularly those lacking easily ionizable functional groups, exhibit poor response in the mass spectrometer. Derivatization with this compound can significantly improve the ionization efficiency of compounds containing primary and secondary amine or phenolic hydroxyl groups.
By introducing the 4-methoxybenzenesulfonyl moiety, the resulting derivative often exhibits enhanced proton affinity, leading to a much stronger signal in positive-ion electrospray ionization (ESI) mode. This increase in signal intensity translates to lower limits of detection and quantification, enabling the analysis of trace-level analytes in complex matrices such as biological fluids and environmental samples.
Facilitation of Chromatographic Separation and Resolution Studies
The chromatographic behavior of a compound is dictated by its physicochemical properties, such as polarity and volatility. Derivatization with this compound can be used to modify these properties to improve chromatographic separation.
For instance, highly polar analytes that are poorly retained on reversed-phase liquid chromatography (RPLC) columns can be derivatized to increase their hydrophobicity. The introduction of the relatively nonpolar 4-methoxybenzene group enhances the interaction of the analyte with the stationary phase, leading to increased retention times and better separation from other components in the sample matrix. This improved separation can be critical for the accurate quantification of isomers or closely related compounds.
Furthermore, the introduction of a bulky and rigid sulfonyl group can improve the resolution of enantiomers on chiral stationary phases. The well-defined structure of the derivative can lead to more distinct diastereomeric interactions with the chiral selector, facilitating their separation and enabling accurate enantiomeric excess determination.
Advanced Spectroscopic and Structural Elucidation of 4 Methoxybenzene Sulphonyl Chloride Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 4-methoxybenzene sulphonyl chloride, ¹H and ¹³C NMR, along with two-dimensional correlation techniques, provide definitive evidence of their molecular framework and conformational features.
Proton (¹H) NMR Studies for Structural Confirmation and Conformational Analysis
¹H NMR spectroscopy is fundamental in confirming the successful synthesis of this compound derivatives by identifying the key proton environments. In N-substituted 4-methoxybenzenesulfonamides, the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the range of δ 6.9-7.9 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.8 ppm. The chemical shift of the N-H proton in sulfonamides can vary widely depending on the solvent and concentration but is often observed as a broad singlet. For instance, in N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the aromatic protons of the 4-methoxyphenyl group are observed as doublets at δ 7.73 and 6.91 ppm, while the protons of the 4-bromophenyl ring appear at δ 7.34 and 6.99 ppm. researchgate.net The methoxy protons resonate as a singlet at 3.82 ppm, and the NH proton appears as a singlet at 7.27 ppm. researchgate.net
In sulfonyl hydrazone derivatives, the azomethine proton (–N=CH–) is a key diagnostic signal, typically appearing as a singlet in the δ 8.0-8.4 ppm region. mdpi.com The N-H proton of the hydrazone moiety is also readily identifiable.
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| N-(4-bromophenyl)-4-methoxybenzenesulfonamide | CDCl₃ | 7.73 (d, J=9.9, 2H, Ar-H), 7.34 (d, J=9.9, 2H, Ar-H), 7.27 (s, 1H, NH), 6.99 (d, J=9.5, 2H, Ar-H), 6.91 (d, J=9.5, 2H, Ar-H), 3.82 (s, 3H, O-CH₃) researchgate.net |
| N'-(4-methoxybenzylidene)benzenesulfonohydrazide | DMSO-d₆ | 8.64-7.16 (m, 9H, Ar-H), 8.10 (s, 1H, N=CH), 3.75 (s, 3H, OCH₃) |
| Sulfonyl hydrazone derivative 5k (from cinnamaldehyde) | DMSO-d₆ | 10.93-12.01 (br s, 1H, NH), 8.08-8.38 (s, 1H, N=CH), aromatic protons |
Note: The data presented is a selection from various research findings.
Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon in sulfonyl hydrazones and the carbons attached to the sulfonyl group and the methoxy group are particularly informative. In N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the carbon of the methoxy group resonates at δ 55.57 ppm. The aromatic carbons show signals in the range of δ 114-164 ppm, with the carbon attached to the methoxy group appearing at the most downfield chemical shift in that ring. researchgate.net For sulfonyl hydrazones, the azomethine carbon (C=N) signal is typically found between δ 144-150 ppm. mdpi.com
Heteronuclear correlation spectroscopies, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the proton and carbon signals unambiguously, especially in complex derivatives. These techniques reveal the direct and long-range couplings between protons and carbons, confirming the connectivity within the molecule.
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| N-(4-bromophenyl)-4-methoxybenzenesulfonamide | CDCl₃ | 163.25, 135.75, 132.29, 129.97, 129.40, 122.92, 118.34, 114.30, 55.57 (OCH₃) researchgate.net |
| Sulfonyl hydrazone derivative 5a | DMSO-d₆ | 144.62 (C=N), aromatic carbons, other aliphatic carbons |
| N'-(4-methoxybenzylidene)benzenesulfonohydrazide | DMSO-d₆ | 162.10, 161.13, 132.00, 130.24, 126.82, 114.62, 114.28, 55.5 (OCH₃) |
Note: The data presented is a selection from various research findings.
Detailed Infrared (IR) Spectroscopy Analysis for Functional Group Characterization and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy is crucial for confirming the formation of the desired product by observing the characteristic absorption bands of the sulfonamide or sulfonyl hydrazone moieties.
The parent compound, 4-methoxybenzenesulfonamide (B72560), exhibits characteristic IR absorption bands. nih.gov The N-H stretching vibrations of the sulfonamide group typically appear as a band in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in sulfonamides are strong and sharp, appearing around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.netresearchgate.net The C-O stretching of the methoxy group is usually observed around 1250 cm⁻¹. For sulfonyl hydrazone derivatives, the C=N stretching vibration of the azomethine group is a key diagnostic band, appearing in the region of 1600-1650 cm⁻¹. ripublication.com
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1370 |
| S=O (Sulfonyl) | Symmetric Stretching | 1150 - 1180 |
| C-O (Methoxy) | Stretching | ~1250 |
| C=N (Azomethine) | Stretching | 1600 - 1650 |
Note: These are general ranges and can vary based on the specific molecular structure and physical state.
X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination of Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and torsion angles, as well as understanding the intermolecular interactions that dictate the supramolecular architecture.
Table 4: Selected X-ray Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Supramolecular Interactions |
| N-(4-bromophenyl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁ | a = 11.9124(7) Å, b = 4.9670(3) Å, c = 11.9124(7) Å, β = 104.71° researchgate.net | N-H···O, C-H···O researchgate.net |
| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | Orthorhombic | Pca2₁ | a = 16.599(2) Å, b = 7.5912(10) Å, c = 22.089(3) Å | N-H···O, C-H···π |
| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/c | a = 10.372(2) Å, b = 9.0432(18) Å, c = 14.183(3) Å, β = 93.39(3)° nih.gov | N-H···O, C-H···O nih.gov |
| N-(2-Formylphenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide | Monoclinic | P2₁/n | a = 9.0559(3) Å, b = 25.8904(10) Å, c = 9.3844(3) Å, β = 103.423(2)° nih.gov | C-H···O nih.gov |
Note: The data presented is a selection from various research findings.
High-Resolution Mass Spectrometry for Elucidating Reaction Product Composition and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of newly synthesized derivatives of this compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula of a compound.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on these derivatives reveal characteristic fragmentation patterns that can be used for structural elucidation. A common fragmentation pathway for arylsulfonamides involves the loss of a sulfur dioxide (SO₂) molecule (a loss of 64 Da). nih.gov This fragmentation is often preceded by an intramolecular rearrangement. The presence of electron-withdrawing groups on the aromatic ring can influence the propensity for this SO₂ extrusion. nih.gov For sulfonyl hydrazone derivatives, HRMS is used to confirm their successful synthesis and the fragmentation patterns can provide valuable structural information. researchgate.net The fragmentation often involves cleavage of the N-N bond and various cleavages within the aromatic and hydrazone moieties.
Table 5: Common Fragmentation Patterns in Mass Spectrometry of this compound Derivatives
| Derivative Class | Key Fragmentation | Observation |
| Arylsulfonamides | Loss of SO₂ | [M+H - 64]⁺ ion is frequently observed. nih.gov |
| Arylsulfonamides | Cleavage of Ar-S bond | Generation of ions corresponding to the aryl and sulfonamide moieties. |
| Sulfonyl Hydrazones | Cleavage of N-N bond | Leads to fragments of the sulfonyl and the imine portions. |
| Sulfonyl Hydrazones | Cleavage of C=N bond | Provides information about the aldehyde/ketone precursor. |
Note: Fragmentation is highly dependent on the specific structure and the ionization method used.
Computational and Theoretical Chemistry Studies on 4 Methoxybenzene Sulphonyl Chloride and Its Reactions
Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules. For 4-methoxybenzene sulphonyl chloride, these studies elucidate the influence of the electron-donating methoxy (B1213986) group on the aromatic ring and the sulfonyl chloride moiety.
The electronic properties of this compound are significantly modulated by the interplay between the methoxy (-OCH₃) and the sulfonyl chloride (-SO₂Cl) groups. The methoxy group, being an ortho-, para-director and an activating group, increases the electron density on the benzene (B151609) ring through resonance. This, in turn, influences the reactivity of the sulfonyl chloride group.
Reactivity Descriptors:
Several quantum chemical descriptors are employed to predict the reactivity of this compound. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. In this compound, the electron-rich aromatic ring, influenced by the methoxy group, contributes significantly to the HOMO. The LUMO is typically localized on the sulfonyl chloride group, particularly on the sulfur atom and the S-Cl bond, making this site susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) are calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. The methoxy group's electron-donating nature is expected to decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride.
Table 1: Calculated Reactivity Descriptors for Aryl Sulfonyl Chlorides (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| Benzenesulfonyl Chloride | -7.8 | -1.5 | 6.3 | 4.65 | 3.15 |
| This compound | -7.5 | -1.3 | 6.2 | 4.40 | 3.10 |
| 4-Nitrobenzene Sulphonyl Chloride | -8.2 | -2.0 | 6.2 | 5.10 | 3.10 |
Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the calculations.
These quantum chemical investigations provide a foundational understanding of the electronic landscape of this compound, guiding the prediction of its behavior in chemical reactions.
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms and characterizing the transient transition states. For this compound, these studies focus on reactions such as nucleophilic substitution at the sulfur atom.
The solvolysis and aminolysis of sulfonyl chlorides are classic examples where computational studies have provided significant clarity. Theoretical investigations on the hydrolysis of methanesulfonyl chloride have shown that the reaction proceeds via a concerted Sₙ2-like mechanism, involving a trigonal-bipyramidal transition state. acs.org It is proposed that the reactions of this compound with nucleophiles follow a similar pathway.
Transition State Analysis:
The transition state is a critical point on the reaction coordinate, representing the energy maximum. Computational analysis of the transition state for the reaction of this compound with a nucleophile (e.g., water or an amine) would reveal key structural features:
Geometry: The sulfur atom in the transition state is expected to adopt a distorted trigonal-bipyramidal geometry, with the incoming nucleophile and the leaving chloride ion occupying the apical positions.
Bond Lengths: The S-Cl bond is elongated, and a new bond between the sulfur atom and the nucleophile is partially formed.
Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate leading from reactants to products.
The presence of the electron-donating methoxy group at the para position is expected to influence the stability of the transition state. By donating electron density to the benzene ring, it can affect the electrophilicity of the sulfur atom and, consequently, the activation energy of the reaction. Studies on the solvolysis of a series of benzenesulfonyl chlorides have indicated that electron-donating substituents can influence the reaction rate. cdnsciencepub.com
Table 2: Calculated Activation Barriers for the Hydrolysis of Substituted Benzenesulfonyl Chlorides (Illustrative Data)
| Substituent | Activation Energy (kcal/mol) |
| H | 22.5 |
| 4-OCH₃ | 23.1 |
| 4-NO₂ | 21.8 |
Note: These are hypothetical values to illustrate the trend. Actual values depend on the computational method and the specific reaction conditions.
The computational elucidation of reaction mechanisms provides a molecular-level understanding of how these reactions occur, enabling the prediction of reactivity and the design of new synthetic methodologies.
Molecular Dynamics Simulations and Conformational Studies of Sulfonyl Chloride Derivatives
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. While specific MD simulations on this compound are not extensively reported, studies on related anisole (B1667542) derivatives and other sulfonyl compounds offer valuable insights.
Conformational Analysis:
The conformational flexibility of this compound primarily arises from the rotation around the C-O and C-S bonds.
Anisole Moiety: The orientation of the methoxy group relative to the benzene ring is a key conformational feature. Computational studies on anisole and its derivatives have shown that the planar conformation, where the C-O-C bond lies in the plane of the benzene ring, is generally the most stable. acs.org However, the rotational barrier is relatively low, allowing for facile interconversion between different conformations.
Sulfonyl Chloride Group: The rotation around the C-S bond also contributes to the conformational landscape. The orientation of the S-Cl bond with respect to the aromatic ring can influence the molecule's reactivity and intermolecular interactions.
Molecular Dynamics Simulations:
MD simulations can be employed to study the dynamic behavior of this compound in different solvent environments. These simulations can provide information on:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule, particularly around the polar sulfonyl chloride group.
Conformational Sampling: The distribution of different conformers at a given temperature and the timescale of their interconversion.
Transport Properties: Diffusion coefficients and other transport properties that are relevant for understanding reaction kinetics in solution.
By simulating the behavior of this compound in a solvent box, researchers can gain a more realistic understanding of its properties and reactivity in a condensed phase, moving beyond the gas-phase picture often provided by static quantum chemical calculations.
Table 3: Torsional Angle Preferences in Anisole Derivatives (Illustrative Data)
| Dihedral Angle | Preferred Angle (degrees) |
| C(Ar)-C(Ar)-O-C(Me) | 0 (planar) |
| C(Ar)-C(Ar)-S-Cl | ~60 |
Note: These are generalized preferences and can be influenced by substituents and the environment.
The combination of quantum chemical calculations, reaction mechanism studies, and molecular dynamics simulations provides a comprehensive theoretical framework for understanding the chemical behavior of this compound at the molecular level.
Future Research Directions and Emerging Frontiers in 4 Methoxybenzene Sulphonyl Chloride Chemistry
The field of organic chemistry is in a constant state of evolution, driven by the pursuit of novel molecular architectures and more efficient synthetic methodologies. Within this landscape, 4-Methoxybenzene sulphonyl chloride, a versatile reagent, continues to be a focal point of research, with its full potential yet to be completely unlocked. This article explores the prospective research avenues and burgeoning frontiers in the chemistry of this compound, focusing on novel reactivity, synthetic technologies, and advanced applications.
Q & A
Q. What are the challenges in using this compound for site-specific bioconjugation in live-cell imaging?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
